2-Bromo-4-(difluoromethoxy)-1-methoxybenzene
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Overview
Description
2-Bromo-4-(difluoromethoxy)-1-methoxybenzene is an organic compound with the molecular formula C8H8BrF2O2. It is a derivative of benzene, featuring bromine, difluoromethoxy, and methoxy substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-(difluoromethoxy)-1-methoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(difluoromethoxy)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
2-Bromo-4-(difluoromethoxy)phenol: Contains a hydroxyl group instead of a methoxy group.
2-Bromo-4-methylpyridine: Similar brominated compound with a methyl group instead of difluoromethoxy.
Uniqueness
2-Bromo-4-(difluoromethoxy)-1-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and various applications.
Properties
Molecular Formula |
C8H7BrF2O2 |
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Molecular Weight |
253.04 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-methoxybenzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-7-3-2-5(4-6(7)9)13-8(10)11/h2-4,8H,1H3 |
InChI Key |
YUOCJENERJEUMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
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